Superior Oxidative Stability in Rapeseed Oil: Ascorbyl Oleate vs. Ascorbyl Palmitate
In an accelerated storage test using deodorized rapeseed oil, ascorbyl oleate provided prolonged protection against oxidation compared to ascorbyl palmitate. Samples containing ascorbyl palmitate exhibited noticeable oxidation after 1 week, whereas samples with ascorbyl oleate showed negligible oxidation for 9 weeks at 30°C and 4 weeks at 40°C [1].
| Evidence Dimension | Oxidative stability (time to noticeable oxidation) |
|---|---|
| Target Compound Data | Negligible oxidation for 9 weeks at 30°C, 4 weeks at 40°C |
| Comparator Or Baseline | Ascorbyl palmitate: noticeable oxidation after 1 week at both temperatures |
| Quantified Difference | Ascorbyl oleate extended oxidative stability by at least 9-fold at 30°C and 4-fold at 40°C compared to ascorbyl palmitate |
| Conditions | Accelerated storage test in deodorized rapeseed oil |
Why This Matters
This data demonstrates that ascorbyl oleate offers significantly longer shelf-life protection for lipid-rich food products, making it the preferred choice for formulators aiming to extend product stability without resorting to synthetic antioxidants.
- [1] Viklund, F., Alander, J., & Hult, K. (2003). Antioxidative properties and enzymatic synthesis of ascorbyl FA esters. Journal of the American Oil Chemists' Society, 80(8), 795-799. View Source
